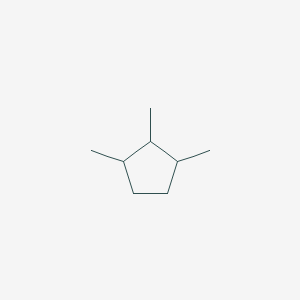
1,2,3-Trimethylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethylcyclopentane is an organic compound with the molecular formula C₈H₁₆. It is a cycloalkane with three methyl groups attached to the cyclopentane ring at positions 1, 2, and 3. This compound is known for its structural isomerism and is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete substitution of hydrogen atoms with methyl groups .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of trimethylcyclopentadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .
化学反应分析
Types of Reactions: 1,2,3-Trimethylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Chlorine or bromine, UV light, radical initiators.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentanes.
科学研究应用
1,2,3-Trimethylcyclopentane is utilized in various scientific research fields, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and as a solvent in certain industrial processes
作用机制
The mechanism of action of 1,2,3-Trimethylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in the formation of saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
相似化合物的比较
- 1,2,4-Trimethylcyclopentane
- 1,3,5-Trimethylcyclopentane
- 1,2-Dimethylcyclopentane
- 1,3-Dimethylcyclopentane
Comparison: 1,2,3-Trimethylcyclopentane is unique due to the specific arrangement of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 1,2,4-Trimethylcyclopentane and 1,3,5-Trimethylcyclopentane, this compound exhibits different stereochemistry and reactivity patterns. This uniqueness makes it a valuable compound for studying stereochemical effects and reaction mechanisms .
属性
CAS 编号 |
2613-69-6 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
(3R)-1,2,3-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7?,8?/m1/s1 |
InChI 键 |
VCWNHOPGKQCXIQ-JECWYVHBSA-N |
SMILES |
CC1CCC(C1C)C |
手性 SMILES |
C[C@@H]1CCC(C1C)C |
规范 SMILES |
CC1CCC(C1C)C |
Key on ui other cas no. |
2815-57-8 |
Pictograms |
Flammable |
同义词 |
(1α,2α,3α)-1,2,3-Trimethylcyclopentane; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are 1,2,3-trimethylcyclopentane and its isomers useful for tracing LNAPL sources?
A1: [] this compound and its isomers, like 1,2,4-trimethylcyclopentane, are found in various refinery feeds and products. Critically, the ratios of these isomers differ depending on the specific refining process used. This makes them valuable for source identification. Additionally, these compounds exhibit resistance to aerobic biodegradation and possess similar solubility and volatility, making their ratios in LNAPL samples less likely to be skewed by environmental factors. This stability increases their reliability as tracers compared to compounds easily degraded in the subsurface.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















